
3-epi-Tilifodiolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-epi-Tilifodiolide is a neo-clerodane related diterpenoid, which can be isolated from the aerial parts of Salvia leucantha . This compound has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Tilifodiolide typically involves the extraction from the aerial parts of Salvia leucantha . The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the extraction process generally involves solvent extraction followed by purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. The compound is usually produced in small quantities for scientific research rather than large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-epi-Tilifodiolide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
3-epi-Tilifodiolide has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of neo-clerodane diterpenoids.
Biology: Researchers study its biological activities, including potential anti-inflammatory and anti-cancer properties.
Medicine: Although not used clinically, it is investigated for its potential therapeutic effects.
Industry: Its applications in industry are limited, primarily due to its research-focused use
Mechanism of Action
The mechanism of action of 3-epi-Tilifodiolide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
3-epi-Tilifodiolide is unique among neo-clerodane diterpenoids due to its specific structure and biological activities. Similar compounds include:
Tilifodiolide: Another neo-clerodane diterpenoid with similar structural features.
Clerodane diterpenoids: A broader class of compounds with related structures and activities.
Properties
Molecular Formula |
C20H16O5 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(1R,8R)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18+/m1/s1 |
InChI Key |
GBTJKEKFEUNDHY-XIKOKIGWSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1C3=CCOC3=O)C4=C(C=C2)C(=O)O[C@H]4C5=COC=C5 |
Canonical SMILES |
C1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


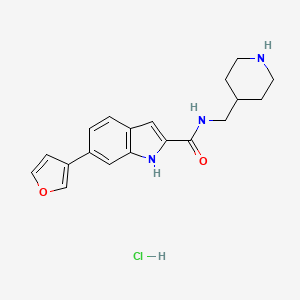
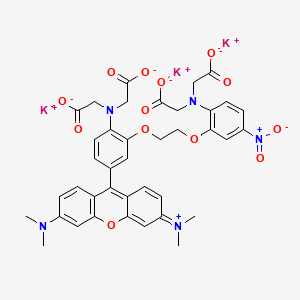

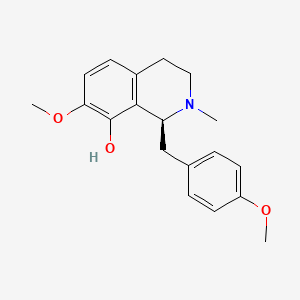




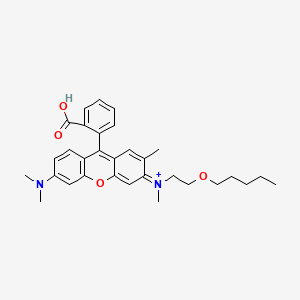
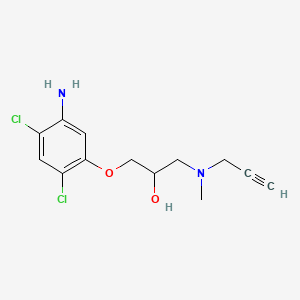
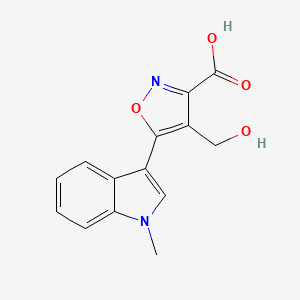
![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)
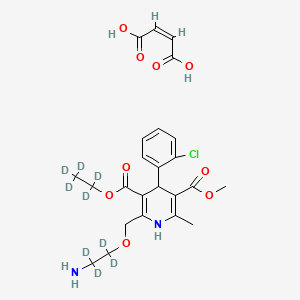
![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)
